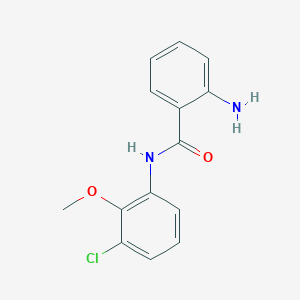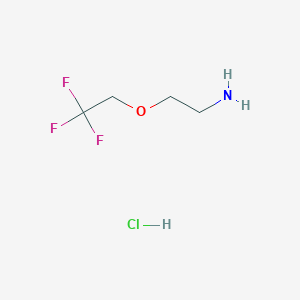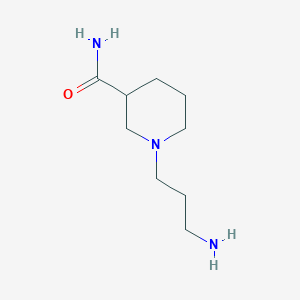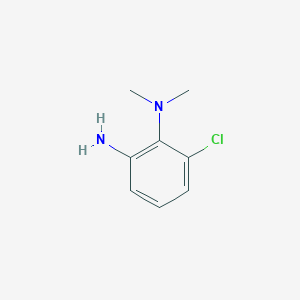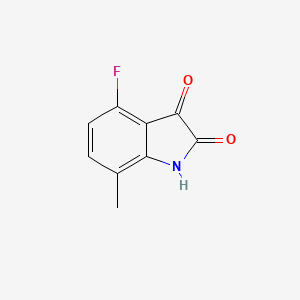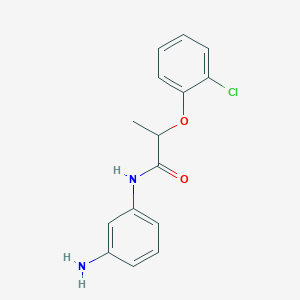
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves novel routes and optimization of existing methods to improve yields and reduce environmental impact. For instance, the synthesis of racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides was achieved by structural hybridization and evaluated for uterine relaxant activity . Another study optimized the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for biologically active compounds, achieving a total yield of 80% . These synthetic approaches could potentially be adapted for the synthesis of "N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide."
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic techniques, including mass spectrometry, IR, and NMR. X-ray crystallography has been employed to determine the molecular structure of certain derivatives, revealing details such as dihedral angles and the presence of intra- and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the relationship between the molecular structure and biological activity.
Chemical Reactions Analysis
The papers describe the chemical reactions involved in the synthesis of various derivatives. For example, the synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide involved cyclization reactions to produce oxadiazoles, thiadiazoles, and triazole derivatives . Similarly, the synthesis of isoxazole derivatives entailed the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives and the exploration of their structure-activity relationship . These reactions highlight the versatility of the propanamide scaffold in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are influenced by their molecular structures. The presence of hydrogen bonds, as evidenced by variable temperature NMR experiments, affects the solubility and stability of the compounds in solution . The crystal structure analysis provides insights into the density and molecular packing of the compounds, which are important for their formulation and biological activity . Understanding these properties is essential for the development of pharmaceutical agents.
Scientific Research Applications
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators (SARMs): Research on compounds similar to N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide has focused on their role as SARMs. Studies have examined their pharmacokinetics and metabolism in animal models, aiming to understand their potential therapeutic applications for androgen-dependent diseases. One study explored the pharmacokinetics and metabolism of S-1, a SARM, revealing insights into its absorption, distribution, metabolism, and excretion in rats. The findings indicated low clearance, moderate volume of distribution, and extensive metabolism, highlighting the compound's potential for therapeutic use with a focus on benign hyperplasia treatment (Wu et al., 2006).
Therapeutic Applications
- Antibacterial and Antifungal Activities: Novel derivatives of N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide have been synthesized and tested for their antibacterial and antifungal properties. Certain compounds have shown significant activity, comparable to standard treatments like Ampicillin and Flucanazole, against a range of microbial strains. This suggests potential applications in developing new antimicrobial agents (Helal et al., 2013).
Synthesis and Chemical Properties
- Synthesis of Bulky Alkylaminophenol Chelates: The synthesis of bulky bis(hydroxybenzyl)-N’-(aminopyridyl)propanamines, closely related to N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide, has been described. These compounds are synthesized through the Mannich reaction and offer potential for further functionalization. They represent an important class of N,O-ligands for the coordination of transition metals, suggesting applications in responsive systems within coordination chemistry (Olesiejuk et al., 2018).
properties
IUPAC Name |
N-(4-aminophenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-4-3-5-15(10-11)20-12(2)16(19)18-14-8-6-13(17)7-9-14/h3-10,12H,17H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBXTEZOODZMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-2-(3-methylphenoxy)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine oxalate](/img/structure/B1341473.png)
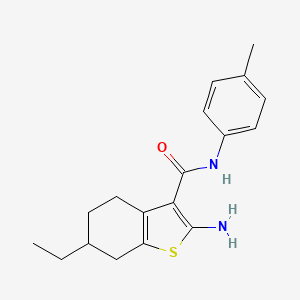
![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)
![2-[(4-Bromobenzyl)thio]acetohydrazide](/img/structure/B1341483.png)
